molecular formula C21H43N4+3 B13853350 N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium

N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium

Cat. No.: B13853350
M. Wt: 351.6 g/mol
InChI Key: DIIANAKFMHNUAK-UHFFFAOYSA-Q
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Description

N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium is a polyamine compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its long aliphatic chain and multiple amine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium typically involves the reaction of octane-1,8-diamine with 3-aminopropylamine and benzylamine under controlled conditions. The reaction is often facilitated by the use of coupling agents such as EDC·HCl and HOBt, which promote the formation of amide bonds . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) and requires the presence of a base such as DIPEA to neutralize the acidic by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted polyamines.

Scientific Research Applications

N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C21H43N4+3

Molecular Weight

351.6 g/mol

IUPAC Name

3-aminopropyl-[8-[3-(benzylazaniumyl)propylazaniumyl]octyl]azanium

InChI

InChI=1S/C21H40N4/c22-14-10-17-23-15-8-3-1-2-4-9-16-24-18-11-19-25-20-21-12-6-5-7-13-21/h5-7,12-13,23-25H,1-4,8-11,14-20,22H2/p+3

InChI Key

DIIANAKFMHNUAK-UHFFFAOYSA-Q

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CCC[NH2+]CCCCCCCC[NH2+]CCCN

Origin of Product

United States

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